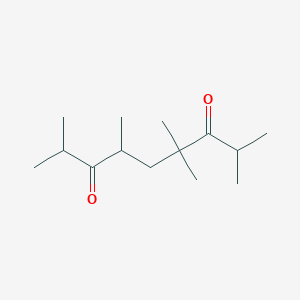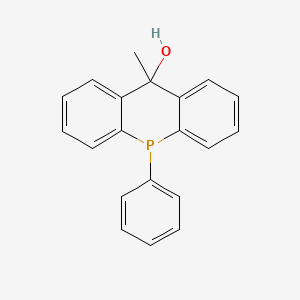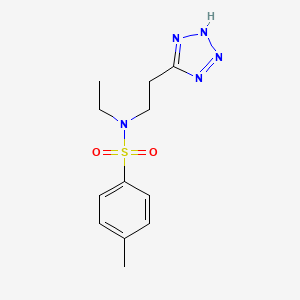
Benzenesulfonamide, N-ethyl-4-methyl-N-(2-(1H-tetrazol-5-yl)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, N-ethyl-4-methyl-N-(2-(1H-tetrazol-5-yl)ethyl)- is a complex organic compound with the molecular formula C13H17N5O2S It is a derivative of benzenesulfonamide and contains a tetrazole ring, which is known for its stability and biological activity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-ethyl-4-methyl-N-(2-(1H-tetrazol-5-yl)ethyl)- typically involves multiple steps. One common method starts with the reaction of p-toluenesulfonyl chloride with ethylamine to form N-ethyl-p-toluenesulfonamide. This intermediate is then reacted with 2-(1H-tetrazol-5-yl)ethylamine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. Quality control measures are implemented to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonamide, N-ethyl-4-methyl-N-(2-(1H-tetrazol-5-yl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Benzenesulfonamide, N-ethyl-4-methyl-N-(2-(1H-tetrazol-5-yl)ethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for carbonic anhydrase.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, photochemicals, and disinfectants.
Mecanismo De Acción
The mechanism of action of Benzenesulfonamide, N-ethyl-4-methyl-N-(2-(1H-tetrazol-5-yl)ethyl)- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, such as reduced intraocular pressure in glaucoma treatment.
Comparación Con Compuestos Similares
Similar Compounds
p-Toluenesulfonamide, N-ethyl-: A simpler analog without the tetrazole ring.
N-Ethyl-p-toluenesulfonamide: Another analog with similar structural features but lacking the tetrazole moiety.
Uniqueness
The presence of the tetrazole ring in Benzenesulfonamide, N-ethyl-4-methyl-N-(2-(1H-tetrazol-5-yl)ethyl)- distinguishes it from other similar compounds. This ring imparts unique stability and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
69518-37-2 |
|---|---|
Fórmula molecular |
C12H17N5O2S |
Peso molecular |
295.36 g/mol |
Nombre IUPAC |
N-ethyl-4-methyl-N-[2-(2H-tetrazol-5-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C12H17N5O2S/c1-3-17(9-8-12-13-15-16-14-12)20(18,19)11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,13,14,15,16) |
Clave InChI |
OAHJKFWHVWPPMU-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCC1=NNN=N1)S(=O)(=O)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


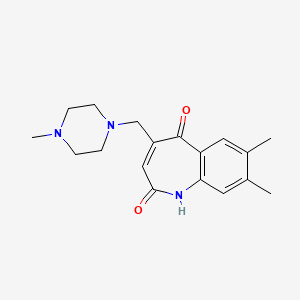
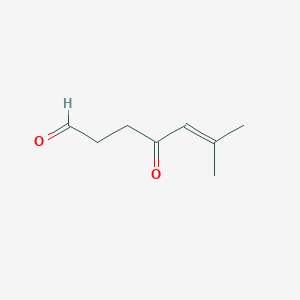


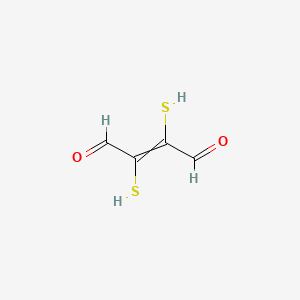

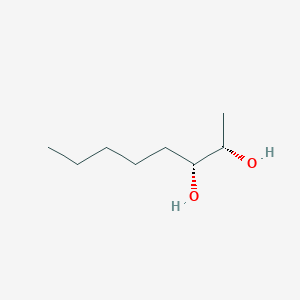
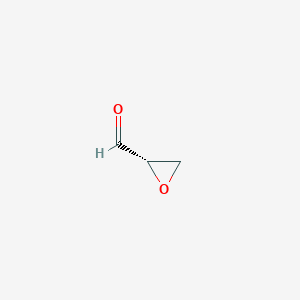

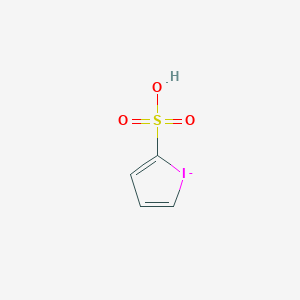

![1,2,3,4,5-Pentafluoro-6-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14480053.png)
